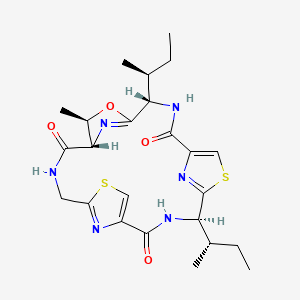

aerucyclamide B

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H32N6O4S2 |

|---|---|

Molecular Weight |

532.7 g/mol |

IUPAC Name |

(4S,7R,8S,18R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione |

InChI |

InChI=1S/C24H32N6O4S2/c1-6-11(3)17-23-30-19(13(5)34-23)22(33)25-8-16-26-14(9-35-16)20(31)29-18(12(4)7-2)24-27-15(10-36-24)21(32)28-17/h9-13,17-19H,6-8H2,1-5H3,(H,25,33)(H,28,32)(H,29,31)/t11-,12-,13+,17-,18+,19-/m0/s1 |

InChI Key |

JFWABYMXSVHLEW-ZUDVWZRRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)[C@@H](C)CC |

Canonical SMILES |

CCC(C)C1C2=NC(C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)CC |

Synonyms |

aerucyclamide B |

Origin of Product |

United States |

Chemical Structure and Properties

Molecular Formula, Mass, and Key Structural Features

This compound has the molecular formula C24H32N6O4S2 and a molecular weight of approximately 532.69 g/mol . npatlas.orgnih.gov It is a hexacyclopeptide, meaning its core is a ring composed of six amino acid residues. mdpi.com A key characteristic of the aerucyclamide family is the alternation of hydrophobic amino acids with hydrophilic ones (like serine, threonine, and cysteine) whose side chains are heterocyclized. blucher.com.br

The structure of this compound is distinguished by the presence of specific heterocyclic rings:

Two Thiazole (B1198619) Rings: These five-membered rings containing both sulfur and nitrogen are derived from cysteine residues. blucher.com.br

One Oxazoline (B21484) Ring: This is a reduced form of an oxazole (B20620) ring and is derived from a threonine residue. acs.org

The specific sequence and stereochemistry of the amino acids, combined with these heterocyclic moieties, define its three-dimensional shape and biological function. acs.org Aerucyclamide A, a related compound, differs by having a thiazoline (B8809763) ring instead of one of the thiazole rings present in this compound. csic.es this compound can be obtained synthetically through the oxidation of aerucyclamide A. nih.govacs.org

Three-Dimensional Conformation

The cyclic nature of the peptide backbone imposes significant conformational constraints on the molecule. The presence of both D- and L-amino acids, such as d-allo-isoleucine and l-isoleucine, further influences its spatial arrangement. acs.org The stereochemistry was confirmed through chemical degradation and comparison with synthetic standards. acs.org This defined three-dimensional structure is crucial for its interaction with biological targets. The rigid, planar thiazole rings and the specific stereocenters of the amino acid residues contribute to a well-defined conformation that is recognized by its molecular partners, leading to its observed biological effects. csic.esacs.org

Advanced Structural Elucidation and Stereochemical Determination of Aerucyclamide B

Application of High-Resolution Mass Spectrometry and Isotopic Labeling for Elemental Composition

The initial step in characterizing aerucyclamide B involved determining its precise elemental composition. High-resolution mass spectrometry (HRMS) was instrumental in this process. HRMS analysis of this compound suggested a molecular formula of C₂₄H₃₃N₆O₄S₂. acs.org This proposed formula was further substantiated through isotopic labeling studies.

By cultivating Microcystis aeruginosa PCC 7806 in a medium enriched with ¹⁵N and ³⁴S isotopes, researchers were able to produce isotopically labeled this compound. acs.orguzh.ch Subsequent mass spectrometry analysis of the labeled compound confirmed the presence of six nitrogen atoms and two sulfur atoms within the molecule, corroborating the formula derived from HRMS. acs.orguzh.ch The difference of two hydrogen atoms when compared to its congener, aerucyclamide A, suggested that this compound is an oxidized derivative. acs.org

Table 1: High-Resolution Mass Spectrometry Data for Aerucyclamide A

| Ion | Measured m/z | Calculated m/z | Molecular Formula |

| [M+Na]⁺ | 557.1982 | 557.1981 | C₂₄H₃₄N₆O₄S₂Na |

This table presents the HRMS data for the sodium adduct of aerucyclamide A, the precursor to this compound. acs.orguzh.ch

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Constitution Assignment

With the elemental composition established, the next challenge was to determine the constitution of this compound, which refers to the specific arrangement and connectivity of its atoms. This was achieved through a suite of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy experiments. acs.orgnih.govuzh.ch Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed to piece together the molecular puzzle. uzh.chdatapdf.comamazonaws.com

These experiments allowed for the identification of the individual amino acid residues and other structural fragments within the cyclic peptide. The HMBC experiment was particularly crucial as it reveals long-range correlations between protons and carbons, enabling the establishment of the sequence of these fragments and confirming the cyclic nature of the peptide. uzh.ch Through this detailed analysis, the sequence of this compound was unambiguously established. uzh.ch

Table 2: NMR Spectroscopic Data for Key Structural Moieties in Aerucyclamides

| Structural Moiety | Characteristic NMR Signals |

| Methyloxazoline (MeOzn) | Signals indicative of a five-membered heterocyclic ring containing nitrogen and oxygen, with a methyl group substituent. |

| Thiazoline (B8809763) (Tzn) | Signals corresponding to a five-membered heterocyclic ring containing nitrogen and sulfur. |

| Thiazole (B1198619) (Tzl) | Signals characteristic of an aromatic five-membered heterocyclic ring containing nitrogen and sulfur. |

This table summarizes the key structural units identified in aerucyclamides through NMR spectroscopy. uzh.ch

Chemical Degradation and Chiral Analysis for Absolute Configuration Determination

The final and most nuanced aspect of the structural elucidation was the determination of the absolute configuration of the stereocenters within this compound. This was accomplished through a combination of chemical degradation and chiral analysis. acs.orgnih.govresearchgate.net

The cyclic peptide was first subjected to acidic hydrolysis to break the amide bonds and liberate the constituent amino acids. acs.org The resulting mixture of amino acids was then derivatized using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). acs.org This process creates diastereomeric derivatives of the amino acids, which can then be separated and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). acs.org By comparing the retention times of the derivatives from the natural product with those of authentic standards of known stereochemistry, the absolute configuration of each amino acid in this compound was determined. acs.orgresearchgate.net For certain amino acids like isoleucine, which has multiple stereoisomers, gas chromatography (GC) on a chiral stationary phase was also utilized for unambiguous assignment. acs.orguzh.ch

The configuration of this compound was assigned following chemical degradation and derivatization of the resulting amino acids. acs.org Analysis by Marfey's method, along with GC and HPLC using chiral stationary phases, provided the definitive stereochemical assignments. acs.org

Table 3: Methods for Absolute Configuration Determination

| Method | Principle | Application in this compound Analysis |

| Marfey's Method | Derivatization of amino acids with FDAA to form diastereomers, separable by RP-HPLC. | Determination of the absolute configuration of the constituent amino acids. acs.org |

| GC with Chiral Stationary Phases | Separation of enantiomers of volatile amino acid derivatives based on their differential interaction with a chiral GC column. | Differentiation of L-isoleucine, L-allo-isoleucine, D-isoleucine, and D-allo-isoleucine. uzh.ch |

Biological Activities

Cytotoxicity and Antiparasitic Effects

Initial studies on aerucyclamides A and B showed they were toxic to the freshwater crustacean Thamnocephalus platyurus. acs.orgnih.gov However, the most notable activity of this compound is its potent effect against protozoan parasites. nih.gov

Antiplasmodial Activity: this compound displays potent and selective activity against the malaria parasite, Plasmodium falciparum. blucher.com.brresearchgate.net It has shown a sub-micromolar IC50 value of 0.7 µM against the chloroquine-resistant K1 strain of P. falciparum. mdpi.commdpi.com This activity is significantly higher than that of its precursor, aerucyclamide A, which possesses a thiazoline (B8809763) instead of a thiazole (B1198619) ring, highlighting the importance of this structural feature for its antiplasmodial potency. csic.esmdpi.com

Antitrypanosomal Activity: While aerucyclamide C is the most active of the series against Trypanosoma brucei rhodesiense, this compound also shows activity. researchgate.net Interestingly, a linear analogue of this compound demonstrated improved antitrypanosomal activity compared to the natural cyclic form. csic.es

The selectivity of this compound for the parasite over mammalian cells, as indicated by its much higher IC50 value in L6 rat myoblasts, suggests a specific mode of action and a favorable therapeutic window for its antiparasitic effects. mdpi.com

Chemical Synthesis Strategies for Aerucyclamide B and Its Analogues

Total Synthesis Approaches to Aerucyclamide B

A retrosynthetic analysis highlights the division of the molecule into manageable building blocks, typically two heterocycles and a dipeptide. mdpi.com The general methodology involves synthesizing these building blocks, coupling them to form a linear peptide chain, and then performing a head-to-tail cyclization. scilit.com

The synthesis of cyclic peptides like this compound is fraught with challenges, particularly in the macrocyclization step. These reactions are often low-yielding due to competing intermolecular polymerization reactions and the conformational strain of the cyclic product. The choice of the cyclization site, coupling reagents, and reaction conditions is critical for success. In the synthesis of this compound, the macrocyclization of the linear precursor is a key step that requires careful optimization. blucher.com.br

Furthermore, the construction of the thiazole (B1198619) and oxazoline (B21484) rings integral to the structure of this compound presents its own set of synthetic hurdles. mdpi.com The formation of these heterocycles from their amino acid precursors (cysteine, serine, or threonine) requires specific cyclodehydration conditions. blucher.com.brmdpi.com For instance, the synthesis of the oxazoline ring in the final step of the this compound total synthesis was achieved via cyclodehydration of a β-hydroxyamide using Deoxo-Fluor. researchgate.net This reaction not only yielded the desired this compound (67%) but also an unexpected fluorinated derivative (28%), highlighting the complexities of heterocycle-forming reactions on complex substrates. researchgate.net Enzymatic synthesis of such heterocycles is also an area of research, though these enzymes often function best on specific substrates like thiazoline (B8809763), which can complicate synthetic strategies. nih.govbiorxiv.org

The total synthesis of this compound relies on the efficient preparation of its constituent building blocks. mdpi.comblucher.com.br The strategy generally involves the synthesis of a dipeptide and two distinct thiazole units.

Dipeptide Fragment : A dipeptide fragment, such as the one derived from Boc-L-Ile-OH and L-allo-Thr-OMe, was synthesized using HBTU as a coupling reagent. blucher.com.br

Thiazole Fragments : The synthesis of the thiazole moieties has been approached in different ways.

One thiazole building block was obtained in a 65% yield via a Hantzsch reaction between Boc-Gly thioamide and ethyl bromopyruvate. blucher.com.br

Another thiazole unit was synthesized from a dipeptide precursor (Boc-D-allo-Ile-OH and L-Ser-OMe). This dipeptide was first converted to the corresponding oxazoline through coupling and cyclodehydration. blucher.com.br Thiolysis of the oxazoline yielded a thioamide, which was then subjected to cyclodehydration and oxidation using DAST and BrCCl3/DBU to afford the final thiazole in a high yield of 90%. blucher.com.br

These fragments are then coupled to construct the linear hexapeptide precursor for macrocyclization. mdpi.comblucher.com.br

| Building Block | Synthetic Method | Precursors | Reagents | Yield |

| Dipeptide | Peptide coupling | Boc-L-Ile-OH, L-allo-Thr-OMe | HBTU | - |

| Thiazole 1 | Hantzsch reaction | Boc-Gly thioamide, ethyl bromopyruvate | - | 65% |

| Thiazole 2 | Cyclodehydration/Oxidation | Thioamide from Boc-D-allo-Ile-OH and L-Ser-OMe | DAST, BrCCl3/DBU | 90% |

Challenges in Macrocyclization and Heterocycle Formation

Synthetic Routes to this compound from Precursors (e.g., Oxidation of Aerucyclamide A)

An alternative, semi-synthetic route to this compound involves the chemical modification of its naturally co-occurring precursor, aerucyclamide A. nih.gov Aerucyclamide A differs from this compound by the presence of a thiazoline ring instead of a thiazole. csic.es The conversion requires the oxidation of this thiazoline moiety.

Researchers have demonstrated that this compound can be obtained by treating aerucyclamide A with manganese dioxide (MnO₂) in benzene (B151609) at 50°C. nih.govepfl.ch This mild and selective oxidation reaction achieved a 50% conversion, yielding synthetic this compound in a 16% purified yield. This method provides a straightforward pathway to this compound, provided that aerucyclamide A is available through isolation from its natural source, the cyanobacterium Microcystis aeruginosa. mdpi.com

| Precursor | Product | Reagent | Conditions | Yield (at 50% conversion) |

| Aerucyclamide A | This compound | Manganese dioxide (MnO₂) | Benzene, 50°C, 1.5 h | 16% |

Design and Synthesis of this compound Analogues and Derivatives

To explore structure-activity relationships and develop compounds with improved biological profiles, various analogues and derivatives of this compound have been designed and synthesized. researchgate.netcsic.es

One strategy to modify the parent compound involves synthesizing linear versions of the peptide. csic.es It has been reported that a linear analogue of this compound, which contains two thiazole rings and one oxazole (B20620) ring, exhibited a 2.5-fold improvement in antitrypanosomal activity compared to the natural cyclic peptide. csic.es This finding challenges the common assumption that cyclization is always necessary for enhancing the biological activity of peptides. csic.es

Another approach involves the synthesis of cyclohexapeptide analogues where the heterocyclic rings are replaced by their precursor amino acids, which may be protected. researchgate.netcsic.es These "biomimetic" precursors were incorporated into a macrocyclic structure and showed promising antiplasmodial and antitrypanosomal activities. csic.es

The synthesis of these analogues typically combines solid-phase peptide synthesis (SPPS) to create the linear hexapeptide precursor, followed by a solution-phase macrocyclization reaction. researchgate.net This hybrid approach allows for the efficient assembly of the peptide backbone on a solid support while performing the critical cyclization step in solution, which can be advantageous for achieving good yields in macrocycle formation. researchgate.net

Anti-Parasitic Activity Spectrum

This compound has demonstrated significant potential as an anti-parasitic agent, with a spectrum of activity that includes two of the most significant protozoan parasites affecting human health worldwide.

Efficacy against Plasmodium falciparum

Research has established this compound as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. It exhibits a sub-micromolar 50% inhibitory concentration (IC₅₀), with a value of 0.7 µM against the chloroquine-resistant K1 strain. uzh.chmdpi.com This positions this compound as the most powerful antiplasmodial compound among the four naturally occurring aerucyclamides (A-D). uzh.ch Furthermore, the compound shows a high degree of selectivity for the parasite, being significantly less toxic to a rat myoblast L6 cell line (IC₅₀ of 120 µM), indicating a favorable therapeutic window. uzh.ch

Activity against Trypanosoma brucei

This compound also displays activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, or sleeping sickness. It has a reported IC₅₀ value of 15.9 µM against the T. b. rhodesiense STIB 900 strain. uzh.ch While it is active, it is not the most potent in its class against this particular parasite.

Comparative Biological Activity of this compound with Related Cyclamides (A, C, D)

The varying anti-parasitic activities among the four aerucyclamide analogues highlight the subtle yet critical roles of their structural differences. This compound consistently emerges as the most effective against P. falciparum. In contrast, aerucyclamide C, which features an oxazole ring, is the most active against T. brucei rhodesiense with an IC₅₀ of 9.2 µM. uzh.chresearchgate.netnih.gov

Aerucyclamides A and D generally show lower potency. Aerucyclamide A's activity against P. falciparum is about tenfold lower than that of this compound. uzh.ch Aerucyclamide D demonstrates the weakest activity against T. brucei among the tested analogues. researchgate.net These comparative data underscore the high degree of structural specificity required for potent anti-parasitic action.

| Compound | Plasmodium falciparum (K1 strain) | Trypanosoma brucei rhodesiense (STIB 900) |

|---|---|---|

| Aerucyclamide A | 7.1 | 18.2 |

| This compound | 0.7 | 15.9 |

| Aerucyclamide C | 2.8 | 9.2 |

| Aerucyclamide D | 2.3 | >43 |

Structure-Activity Relationship Investigations

The distinct bioactivities of the aerucyclamides provide a valuable platform for investigating the structure-activity relationships (SAR) of this class of cyclic peptides.

Influence of Heterocyclic Ring Unsaturation (Thiazole vs. Thiazoline) on Bioactivity

A pivotal element in the bioactivity of this compound is the presence of a thiazole ring. This is clearly demonstrated when comparing its activity to that of aerucyclamide A. The sole structural difference between these two compounds is the saturation state of this heterocyclic ring; this compound contains a thiazole, while aerucyclamide A contains a thiazoline, its reduced form. researchgate.net

This seemingly minor modification—the reduction of a single double bond within the ring system—results in a tenfold decrease in antiplasmodial activity. uzh.ch A similar, though less pronounced, drop in activity is observed against T. brucei. The antiplasmodial and anti-trypanosomal activities of this compound (with the thiazole ring) are 7- and 4-fold higher, respectively, than those of aerucyclamide A (with the thiazoline ring). csic.es This indicates that the aromaticity and planar conformation of the thiazole ring are critical for potent interaction with its biological target in the parasites.

Role of Specific Amino Acid Residues and Structural Rigidity

The cyclic nature of the aerucyclamides inherently imparts a degree of structural rigidity, a feature often associated with the enhanced bioactivity of peptides. This constrained conformation is believed to reduce the entropic penalty upon binding to a target receptor, leading to higher affinity.

Similarly, aerucyclamide C's superior activity against T. brucei can be attributed to its unique composition, which includes an oxazole ring (instead of thiazole) and the presence of valine and alanine (B10760859) residues. researchgate.net These findings collectively suggest that the precise arrangement of both the heterocyclic systems and the side chains of the amino acids is essential for optimizing the anti-parasitic effects of this compound family. The interplay between the rigidity of the macrocycle and the specific functionalities of the constituent residues ultimately dictates the potency and selectivity of this compound and its related compounds.

Investigations into the Mechanism of Action (e.g., Photosynthesis Impact in Model Systems)

While extensive research has detailed the cytotoxicity of this compound against various cell lines, comprehensive studies elucidating its specific molecular mechanism of action, particularly its impact on photosynthesis, are still emerging. However, some investigations have begun to shed light on its potential role as an allelopathic agent, possibly affecting the photosynthetic processes of competing organisms.

Allelopathic compounds produced by cyanobacteria can inhibit the growth of other phytoplankton, including other cyanobacteria and green algae, often by targeting fundamental processes like photosynthesis. uzh.ch This inhibition of photosynthesis in competing organisms is considered a widespread and effective mode of action for cyanobacterial dominance in aquatic ecosystems. uzh.ch

In studies involving the cyanobacterium Microcystis aeruginosa, which is known to produce aerucyclamides, a decrease in photosystem II (PSII) activity has been observed under certain conditions. worktribe.commdpi.com For instance, when a non-microcystin producing mutant of M. aeruginosa PCC7806 was exposed to infochemicals from the grazer Daphnia magna, it still produced aerucyclamides A, B, C, and D. mdpi.com Interestingly, the microcystin-producing parent strain exhibited a significant decrease in photosynthetic activity when exposed to these same infochemicals. mdpi.com While this study does not directly prove that this compound causes a decline in photosynthesis, it highlights the complex interplay of secondary metabolites and environmental cues that can influence the physiological state, including photosynthetic activity, of cyanobacteria. mdpi.com

Further research using model systems is necessary to specifically determine the direct effects of purified this compound on the photosynthetic apparatus. Such studies would involve monitoring key photosynthetic parameters like chlorophyll (B73375) fluorescence, oxygen evolution, and the function of photosystems I and II in the presence of the compound. This would help to clarify whether this compound's biological activity includes the inhibition of photosynthesis, which would be consistent with the allelopathic roles of other cyanobacterial secondary metabolites.

Cytotoxicity in Non-Mammalian Eukaryotic Model Systems (e.g., Crustacean Thamnocephalus platyurus)

This compound has demonstrated notable toxicity in non-mammalian eukaryotic model systems, particularly the freshwater crustacean Thamnocephalus platyurus, commonly known as the fairy shrimp. researchgate.netnih.gov This organism is frequently used in ecotoxicological studies to assess the environmental impact of cyanobacterial toxins. researchgate.netnih.gov

Initial studies on aerucyclamides A and B, isolated from the cyanobacterium Microcystis aeruginosa PCC 7806, established their toxicity to T. platyurus. researchgate.netnih.gov These studies are crucial for identifying which cyanobacterial metabolites are ecotoxicologically relevant. researchgate.net The acute toxicity of this compound against T. platyurus was quantified by determining its median lethal concentration (LC50).

| Compound | Organism | LC50 (µM) | Reference |

|---|---|---|---|

| This compound | Thamnocephalus platyurus | 33.8 | researchgate.netnih.govnih.gov |

| Aerucyclamide A | Thamnocephalus platyurus | 30.5 | researchgate.netnih.govmdpi.com |

The toxicity of this compound to T. platyurus is comparable to that of its structural analog, aerucyclamide A. researchgate.netmdpi.com Aerucyclamide A differs from this compound by the presence of a thiazoline ring instead of a thiazole ring, which involves the saturation of one double bond. mdpi.comchimia.ch Despite this structural difference, their toxicity to this crustacean model is similar. researchgate.net This suggests that this particular structural modification does not significantly alter the acute toxicity in T. platyurus.

The demonstrated cytotoxicity of this compound in T. platyurus underscores its potential ecological significance as a bioactive compound produced by cyanobacteria. researchgate.netresearchgate.net

Summary of Research Findings

Research on aerucyclamide B has provided valuable insights into the chemical diversity and biological potential of cyanobacterial natural products.

Discovery and Structure: this compound was isolated from Microcystis aeruginosa PCC 7806, and its structure as a ribosomal, post-translationally modified hexacyclopeptide was elucidated. acs.orgnih.govacs.org It is part of a family of related compounds, including aerucyclamides A, C, and D. mdpi.com

Biological Activity: The most significant finding is the potent and selective antiplasmodial activity of this compound against P. falciparum. nih.govmdpi.com Structure-activity relationship studies have shown that the thiazole (B1198619) ring in this compound is critical for this high level of activity when compared to the thiazoline (B8809763) ring in aerucyclamide A. csic.esmdpi.com

Biosynthesis and Synthesis: It is biosynthesized via a ribosomal pathway, a common route for cyanobactins. researchgate.netmdpi.com The successful total synthesis of this compound has confirmed its structure and opened the door for the creation of synthetic analogs with potentially improved properties. researchgate.netscilit.com

Ecological Significance and Environmental Dynamics of Aerucyclamide B

Role of Aerucyclamide B in Intraspecific and Interspecific Cyanobacterial Interactions

This compound, produced by cyanobacteria such as Microcystis aeruginosa, is thought to play a role in the complex interactions within and between cyanobacterial species. While the precise functions are still under investigation, evidence suggests that these compounds are not merely metabolic byproducts but have significant ecological roles.

In the context of interspecific interactions, aerucyclamides, including this compound, may act as a defense mechanism against grazing by zooplankton. nih.gov Studies have shown that the presence of grazers like Daphnia can induce an increased production of aerucyclamides in Microcystis aeruginosa. nih.gov This suggests an inducible defense response, where the cyanobacterium ramps up production of these compounds to deter predators. Aerucyclamides A and B have demonstrated toxicity to the freshwater crustacean Thamnocephalus platyurus. mdpi.comresearchgate.netacs.org

The role of this compound in intraspecific interactions, or communication between cells of the same species, is less clear. However, the immense diversity of similar cyclic peptides produced by Microcystis suggests they may be involved in processes like self-recognition and communication among different ecotypes. mdpi.com The production of a variety of these peptides, including this compound, can vary between different strains of M. aeruginosa, indicating strain-specific roles in their ecological niche. nih.govmdpi.com

Production Dynamics and Factors Influencing this compound Biosynthesis in Microcystis aeruginosa Blooms

The production of this compound by Microcystis aeruginosa is a dynamic process influenced by a variety of environmental factors. Like many other cyanobacterial secondary metabolites, its biosynthesis is not constant but fluctuates in response to changing conditions within aquatic ecosystems. worktribe.comifremer.fr

Several key environmental factors are known to affect the growth of cyanobacteria and, consequently, the production of their secondary metabolites:

Light Intensity: Light is a critical factor for photosynthesis and growth in cyanobacteria. Variations in light intensity can impact the metabolic state of the cells and may influence the biosynthesis of secondary metabolites. worktribe.com

Temperature: Temperature affects the growth rate of M. aeruginosa. While optimal growth may occur at higher temperatures, the production of some toxins has been observed to be higher at cooler temperatures. wikipedia.org

Biotic Interactions: As mentioned previously, the presence of grazers can stimulate the production of aerucyclamides, indicating a biotic trigger for biosynthesis. nih.govifremer.fr

Research has shown that the relative amounts of different cyanopeptides, including aerucyclamides, can remain stable throughout the growth cycle, with the highest concentrations often observed during the mid-exponential growth phase. researchgate.net In some instances, aerucyclamides can be the dominant cyanopeptides produced by a Microcystis strain. researchgate.net

Co-occurrence and Relative Abundance of this compound with Other Cyanopeptides in Aquatic Ecosystems

This compound is rarely found in isolation. Cyanobacterial blooms, particularly those of Microcystis aeruginosa, are characterized by the production of a complex mixture of bioactive peptides. nih.govmdpi.com this compound co-occurs with a diverse array of other cyanopeptides, including microcystins, cyanopeptolins, anabaenopeptins, and aeruginosins. mdpi.comnih.govethz.chchimia.ch

The relative abundance of this compound compared to other cyanopeptides can vary significantly depending on the specific strain of Microcystis and the prevailing environmental conditions. mdpi.comacs.org In some strains, aerucyclamides can be the most abundant class of cyanopeptides, surpassing even the well-known microcystins. researchgate.netacs.org For example, one study found that cyclamides, including this compound, constituted over 80% of the total cyanopeptide pool in a particular M. aeruginosa strain. acs.orgacs.org

Table 1: Co-occurrence of this compound with other Cyanopeptides in Microcystis aeruginosa

| Cyanopeptide Class | Representative Compounds | Producing Organism | Reference |

|---|---|---|---|

| Aerucyclamides | Aerucyclamide A, B, C, D | Microcystis aeruginosa | nih.govacs.org |

| Microcystins | Microcystin-LR, [Asp³]-MC-LR | Microcystis aeruginosa | mdpi.com |

| Cyanopeptolins | Cyanopeptolin A, B, C, D | Microcystis aeruginosa | nih.govacs.org |

| Anabaenopeptins | Anabaenopeptin B, F | Microcystis aeruginosa | mdpi.com |

| Aeruginosins | Aeruginosin 98A, KT608 | Microcystis aeruginosa | mdpi.com |

Potential Ecological Functions beyond Direct Toxicity (e.g., Allelopathy, Communication)

While the toxicity of this compound to certain aquatic organisms is established, its ecological role likely extends beyond this direct effect. mdpi.comresearchgate.net The diverse structures of cyanopeptides suggest a range of functions, including allelopathy and chemical communication. uzh.ch

Allelopathy: Allelopathy refers to the chemical inhibition of one organism by another. Aerucyclamides may have allelopathic properties, potentially inhibiting the growth of competing phytoplankton species. mdpi.commdpi.com This would provide a competitive advantage to Microcystis aeruginosa, contributing to its ability to form dense, dominant blooms.

Chemical Communication: The production of a variety of secondary metabolites like this compound could be involved in cell-to-cell signaling within Microcystis populations. mdpi.comnih.gov This chemical communication could regulate collective behaviors such as colony formation or the coordinated production of other metabolites. While direct evidence for this compound as a signaling molecule is still emerging, the concept of chemical cues in microbial interactions is well-established. uzh.ch

It has also been proposed that the vast diversity of these cyclic peptides could be involved in the self-recognition of different Microcystis ecotypes. mdpi.com

Table 2: Investigated Biological Activities of Aerucyclamides

| Compound | Activity | Organism/Cell Line | Finding | Reference |

|---|---|---|---|---|

| This compound | Antiplasmodial | Plasmodium falciparum | Submicromolar IC₅₀ value | epfl.chresearchgate.netacs.org |

| Aerucyclamide A | Toxicity | Thamnocephalus platyurus | LC₅₀ value of 30.5 µM | mdpi.comacs.org |

| This compound | Toxicity | Thamnocephalus platyurus | LC₅₀ value of 33.8 µM | mdpi.comacs.org |

| Aerucyclamide C | Antitrypanosomal | Trypanosoma brucei rhodesiense | Low micromolar IC₅₀ value (9.2 µM) | epfl.chresearchgate.netacs.org |

Advanced Analytical Methodologies for Detection and Quantification of Aerucyclamide B in Environmental Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the targeted analysis of aerucyclamide B. This technique offers a powerful combination of physical separation based on liquid chromatography and mass analysis based on mass spectrometry, which is essential for identifying and quantifying specific cyanopeptides in complex mixtures.

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) systems are typically employed for the separation of aerucyclamides. nih.govmdpi.com Reversed-phase chromatography is the most common approach, utilizing C18 columns to separate compounds based on their hydrophobicity. nih.govmdpi.com A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, both typically acidified with formic acid, is used to effectively resolve different peptides. nih.govmdpi.com

Following chromatographic separation, the analytes are ionized, most commonly using electrospray ionization (ESI) in positive mode, and detected by a mass spectrometer. nih.gov High-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF) or Orbitrap, are frequently used to obtain accurate mass measurements, which aids in the confident identification of the compounds. worktribe.comresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions, creating a specific fragmentation pattern for the molecule. nih.gov

Specific examples of LC-MS systems used for the analysis of aerucyclamides include Waters ACQUITY UPLC® systems coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer and Dionex UltiMate 3000 RS pumps coupled to a Lumos Fusion Orbitrap HRMS/MS. worktribe.comresearchgate.net Research has demonstrated that different strains of Microcystis aeruginosa can produce varying amounts of aerucyclamides. For instance, a study comparing a wild-type (WT) strain with a microcystin-deficient mutant (MT) strain revealed significantly higher production of several peptides, including aerucyclamides A, B, and C, by the mutant strain. nih.gov

| Parameter | Specification |

|---|---|

| Chromatography System | Reverse-phase HPLC |

| Column | Phenomenex Kinetex C18 (5 μm, 100 mm × 4.60 mm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Gradient | 5–99% B over 12 minutes |

| Flow Rate | 0.7 mL min⁻¹ |

| Ionization | Electrospray Ionization (ESI) |

Untargeted Metabolomics for Comprehensive Cyanopeptide Profiling

While targeted LC-MS is excellent for quantifying known compounds, untargeted metabolomics offers a broader perspective, aiming to capture and analyze the entire suite of small molecules (the metabolome) within a sample. researchgate.net This approach is particularly valuable for discovering new or unexpected cyanopeptides and understanding the metabolic profile of cyanobacterial strains. nih.govfrontiersin.org

In the context of this compound, untargeted metabolomics involves analyzing LC-HRMS data to detect all possible molecular features. nih.gov This data-rich approach allows for the comparison of metabolic fingerprints between different cyanobacterial strains or environmental conditions. researchgate.net A key tool in untargeted metabolomics for peptide analysis is molecular networking, often performed using platforms like the Global Natural Products Social Molecular Networking (GNPS) platform. nih.govresearchgate.net Molecular networking clusters compounds with similar MS/MS fragmentation patterns, suggesting structural similarity. nih.gov This allows for the identification of entire families of related compounds, such as aerucyclamide analogues, even if their exact structures have not yet been characterized. frontiersin.orgresearchgate.net

Studies using this approach have successfully created molecular clusters for aerucyclamides, identifying known variants like A, B, and D, while also highlighting a large number of potentially new, uncharacterized analogues. frontiersin.orgresearchgate.net This demonstrates that the structural diversity of aerucyclamides in the environment is likely much greater than what is currently known from isolated and characterized compounds alone. frontiersin.org Untargeted metabolomics has shown that each Microcystis strain often produces a unique and complex mixture of cyanopeptides. nih.govresearchgate.net

| Finding | Implication | Reference |

|---|---|---|

| Each Microcystis strain produces a unique cyanopeptide profile. | Predicting the presence of this compound based on species identification alone is unreliable. | nih.govresearchgate.net |

| Molecular networking reveals large clusters of aerucyclamide analogues. | Many structurally related aerucyclamides exist but have not been formally identified or studied. | frontiersin.orgresearchgate.net |

| Untargeted analysis identified 82 cyanopeptides from seven different classes in five Microcystis strains. | Aerucyclamides co-occur with a vast array of other bioactive peptides, complicating toxicological assessment. | researchgate.net |

Challenges in the Analysis of this compound and its Analogues in Complex Environmental Matrices

The analysis of this compound in environmental samples is fraught with challenges that can impede accurate detection and quantification.

A primary obstacle is the complexity of the sample matrix. Environmental water samples, especially during algal blooms, contain a vast number of dissolved organic and inorganic compounds. nih.gov These co-extractives can interfere with the analysis through a phenomenon known as the "matrix effect," where the ionization efficiency of the target analyte in the mass spectrometer is suppressed or enhanced, leading to inaccurate quantification.

Another significant challenge is the co-occurrence of numerous structurally similar analogues and isomers. As revealed by untargeted metabolomics, this compound is part of a larger family of related compounds. frontiersin.orgresearchgate.net These analogues may have the same nominal mass (isobars) and similar retention times, making them difficult to distinguish without high-resolution mass spectrometry and careful analysis of fragmentation patterns. nih.gov The co-occurrence of these compounds makes the toxicological evaluation of environmental samples extremely complex. researchgate.net

Furthermore, a major limitation in the quantitative analysis of this compound and particularly its analogues is the lack of commercially available certified reference materials. who.int Quantitative analysis relies on comparing the instrument's response for a sample to that of a known concentration of an analytical standard. Without standards for the various aerucyclamide analogues, their concentrations can only be estimated, and their toxicological relevance remains largely unknown. researchgate.net

Finally, the concentrations of these compounds in environmental waters can be low, requiring highly sensitive instrumentation and often a pre-concentration step, which can further concentrate interfering matrix components. The combination of low environmental concentrations, matrix effects, a lack of standards, and the presence of numerous related analogues makes the robust analysis of aerucyclamides a significant analytical undertaking.

Future Research Trajectories and Potential Applications of Aerucyclamide B

Elucidation of Molecular Targets for Aerucyclamide B Bioactivity

A primary focus of ongoing research is the precise identification of the molecular targets responsible for the bioactivity of this compound. The compound has demonstrated significant antiparasitic properties, particularly against the malaria parasite, Plasmodium falciparum. nih.govacs.orgnih.gov However, the exact molecular mechanisms and cellular components it interacts with remain largely unknown. mdpi.comnih.gov

Research Findings: this compound exhibits potent activity against chloroquine-resistant strains of P. falciparum, with reported half-maximal inhibitory concentration (IC₅₀) values around 0.7 µM. mdpi.commdpi.comnih.govthieme-connect.comchimia.ch This makes it one of the most active antiplasmodial compounds isolated from cyanobacteria to date. thieme-connect.com Notably, the compound shows high selectivity, being significantly more toxic to the parasite than to mammalian cells, such as L6 rat myoblasts. mdpi.comacs.orgnih.govchimia.ch

The structural integrity of the molecule is crucial for its function. The subtle difference between this compound, which contains a thiazole (B1198619) ring, and its congener aerucyclamide A, which has a thiazoline (B8809763) ring in the same position, results in a tenfold decrease in antiplasmodial activity for aerucyclamide A. mdpi.comchimia.ch This highlights the critical role of the thiazole moiety in its bioactivity. While the specific targets are yet to be elucidated, some studies on other azole-containing compounds suggest that they may inhibit key enzymes in parasites, such as lactate (B86563) dehydrogenase, by targeting their catalytic sites. semanticscholar.org Future research will need to employ techniques like affinity chromatography, proteomics, and genetic screening to pinpoint the specific binding partners of this compound within P. falciparum.

| Organism | Bioactivity Type | Reported IC₅₀/LC₅₀ Value | Reference |

|---|---|---|---|

| Plasmodium falciparum (K1 strain) | Antiplasmodial | 0.7 µM | mdpi.commdpi.comthieme-connect.com |

| Thamnocephalus platyurus (freshwater crustacean) | Toxicity | 33.8 µM | researchgate.netnih.govacs.org |

| L6 Rat Myoblasts | Cytotoxicity | 120 µM | mdpi.com |

Further Exploration of Biosynthetic Pathways for Engineered Production

Aerucyclamides are produced via a ribosomal peptide synthesis pathway, followed by extensive post-translational modifications. researchgate.netacs.org They belong to the cyanobactin family of natural products, which are generated from a precursor peptide encoded directly in the organism's genome. mdpi.commdpi.com

Research Findings: The biosynthetic gene cluster responsible for aerucyclamide production, designated mca, has been identified and sequenced in Microcystis aeruginosa strains. mdpi.comacs.org Genetic analysis has revealed that the precursor peptide for both aerucyclamide A and B has the amino acid sequence ITGCIC. acs.org This precursor undergoes a series of enzymatic modifications, including heterocyclization and macrocyclization, carried out by a suite of "tailoring" enzymes (McaA-D, F, and G) to yield the final natural products. acs.org

The elucidation of this pathway opens up avenues for the engineered production of this compound and its derivatives. The biosynthetic machinery for other cyanobactins, such as the patellamides, has been successfully expressed in heterologous hosts like E. coli. nih.gov This strategy could be adapted for aerucyclamides, potentially enabling large-scale, controlled production independent of cyanobacterial cultivation. Further research into precursor-directed biosynthesis, where synthetic amino acid analogs are fed to the producing organism or the engineered host, could also facilitate the creation of novel aerucyclamide variants with potentially enhanced properties. chimia.ch

| Feature | Description | Reference |

|---|---|---|

| Metabolite Class | Cyanobactin (Ribosomally Synthesized and Post-Translationally Modified Peptide - RiPP) | researchgate.netmdpi.com |

| Gene Cluster | mca | mdpi.com |

| Precursor Peptide Sequence | Isoleucine-Threonine-Glycine-Cysteine-Isoleucine-Cysteine (ITGCIC) | acs.org |

| Key Enzymes | McaA-D, F, G (Tailoring enzymes for heterocyclization and macrocyclization) | acs.org |

Development of Advanced Synthetic Methodologies for Novel this compound Derivatives

The chemical synthesis of this compound and its analogs is essential for confirming its structure, exploring structure-activity relationships (SAR), and developing new therapeutic leads.

Research Findings: The first total synthesis of this compound was a significant achievement, confirming its proposed structure. researchgate.netmdpi.com The synthesis employed a convergent strategy, assembling the macrocycle from prefabricated building blocks: two distinct thiazole-containing fragments and a dipeptide. researchgate.netmdpi.com A critical step in the synthesis was the final cyclodehydration of a linear precursor containing a β-hydroxyamide to form the oxazoline (B21484) ring. researchgate.net An alternative semi-synthetic route involves the chemical oxidation of the thiazoline ring in the more abundant aerucyclamide A to the thiazole found in this compound. acs.org

Researchers have also focused on optimizing the synthesis of the key thiazole building blocks, evaluating different chemical methods like the Hantzsch synthesis and its modifications to ensure high yields and stereochemical purity. heteroletters.org These synthetic advancements have enabled the creation of a variety of aerucyclamide analogs. rsc.org By systematically altering parts of the molecular structure—for instance, by replacing the relatively unstable oxazoline ring with a more robust oxazole (B20620)—chemists can produce novel derivatives. rsc.org These new compounds are invaluable for probing which parts of the molecule are essential for its antiparasitic activity and for developing analogs with improved stability and efficacy. researchgate.netrsc.org

| Synthetic Strategy | Description | Reference |

|---|---|---|

| Total Synthesis | Convergent macrocyclization of two thiazole fragments and a dipeptide. | researchgate.netmdpi.com |

| Semi-Synthesis | Oxidation of natural aerucyclamide A to this compound. | acs.org |

| Analog Synthesis | Solid-phase peptide synthesis (SPPS) of linear precursors followed by solution-phase macrocyclization. | researchgate.net |

| Key Methodologies | Investigation of Hantzsch, modified Hantzsch, and Kelly methods for thiazole synthesis. | heteroletters.org |

Assessment of Broader Ecological Impacts and Biogeochemical Cycling

Research Findings: Aerucyclamides contribute to the ecotoxicity of Microcystis aeruginosa blooms. They have been shown to be toxic to aquatic invertebrates, such as the freshwater crustacean Thamnocephalus platyurus, and are believed to play a role in the negative effects of Microcystis on zooplankton grazers like Daphnia. researchgate.netifremer.fr The release of these compounds during bloom events could influence the structure of aquatic food webs. ifremer.frnih.gov

Furthermore, cyanopeptides like aerucyclamides can impact biogeochemical cycles. Studies have shown that cyanopeptides can inhibit the activity of extracellular enzymes, such as aminopeptidases, which are vital for the turnover of nutrients and organic carbon in aquatic systems. chimia.chethz.ch The fate of aerucyclamides in the environment is influenced by both abiotic and biotic factors. While some congeners like aerucyclamide A are relatively stable, others can be degraded by sunlight. mdpi.com Importantly, natural bacterial communities co-existing with cyanobacteria have been shown to be capable of degrading aerucyclamides, suggesting that these compounds can be recycled within the microbial loop. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.